2-Chloro-3'-(1,3-dioxolan-2-YL)benzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

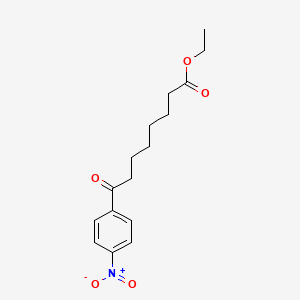

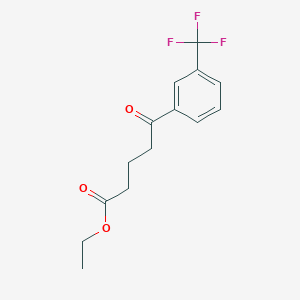

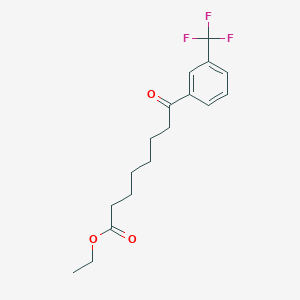

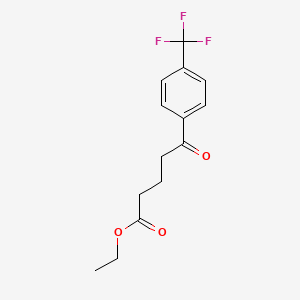

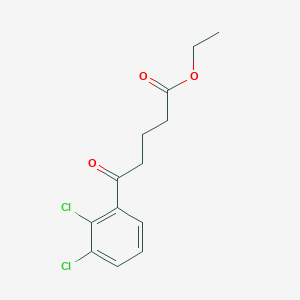

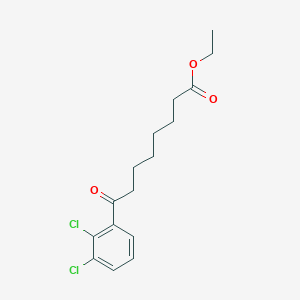

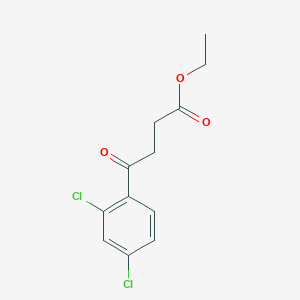

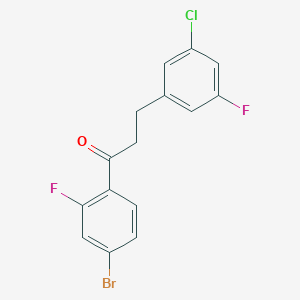

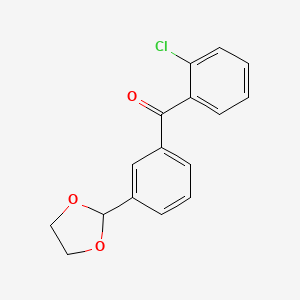

“2-Chloro-3’-(1,3-dioxolan-2-YL)benzophenone” is a chemical compound with the molecular formula C16H13ClO3 . It has an average mass of 288.726 Da and a monoisotopic mass of 288.055328 Da .

Molecular Structure Analysis

The molecular structure of “2-Chloro-3’-(1,3-dioxolan-2-YL)benzophenone” consists of 16 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms .Scientific Research Applications

Photochemical Reactions

The photochemical reactions of 2-alkyl-1,3-dioxolanes in the presence of benzophenone yield open 2-chloroethyl carboxylic esters and S-2-chloroethyl thiocarboxylic esters. This process involves photochemically excited benzophenone abstracting a hydrogen atom from the substrate to generate intermediate cyclic (thio)acetal radicals. These radicals can be efficiently trapped in inert solvents, leading to the formation of nitroxides. This supports a mechanism where a cyclic radical abstracts halogen from the solvent, forming an intermediate cyclic chloro-(thio)acetal. Heterolytic cleavage of the new C-Cl bond produces a well-stabilized cyclic carbonium ion and chloride anion, culminating in ring rupture and formation of the final product (Hartgerink et al., 1971).

Synthesis of Functionalized Benzophenone Derivatives

2-Aryl-2-(chloroaryl)-1,3-dioxolanes can be lithiated ortho to the ketal group of the chloroaryl ring, allowing the generation of ortho-functionalized benzophenone derivatives. This process demonstrates the site selectivity of deprotonation reactions influenced by the 4-chloro substituent and allows for the creation of new benzophenone derivatives with diverse functionalities (Lukács et al., 2004).

Fungicidal Activities

1-[(2,2-diaryl-1,3-dioxolan-4-yl)methyl]-1H-azoles, synthesized through ketalization of benzophenones and subsequent alkylation, exhibit high fungicidal activities. This application highlights the potential of 1,3-dioxolanes in the development of effective fungicides (Talismanov & Popkov, 2007).

properties

IUPAC Name |

(2-chlorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO3/c17-14-7-2-1-6-13(14)15(18)11-4-3-5-12(10-11)16-19-8-9-20-16/h1-7,10,16H,8-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJZOIXLJSBWZRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645072 |

Source

|

| Record name | (2-Chlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-3'-(1,3-dioxolan-2-YL)benzophenone | |

CAS RN |

898759-25-6 |

Source

|

| Record name | (2-Chlorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.